The Core Mechanism of SR3335: An In-depth Technical Guide
The Core Mechanism of SR3335: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR3335, also known as ML-176, is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor alpha (RORα). RORα is a nuclear receptor that plays a critical role in regulating a wide array of physiological processes, including metabolism, inflammation, and circadian rhythms. As a constitutively active transcription factor, RORα's activity is modulated by ligands that can either enhance (agonists) or repress (inverse agonists) its function. SR3335 has emerged as a valuable chemical probe to elucidate the physiological and pathophysiological roles of RORα, demonstrating significant potential for therapeutic applications, particularly in the context of metabolic diseases like type 2 diabetes. This guide provides a comprehensive overview of the mechanism of action of SR3335, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Selective RORα Inverse Agonism
The primary mechanism of action of SR3335 is its function as a selective partial inverse agonist of RORα.[1][2] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of a receptor. RORα is known to be constitutively active, meaning it promotes gene transcription even in the absence of a natural ligand. SR3335 directly binds to the ligand-binding domain (LBD) of RORα, inducing a conformational change that leads to the dissociation of co-activator proteins and the recruitment of co-repressor complexes. This action effectively represses the basal transcriptional activity of RORα.
Molecular Interaction and Binding Affinity
SR3335 exhibits high selectivity for RORα over other nuclear receptors, including the closely related RORγ and LXRα.[2] This selectivity is crucial for its utility as a specific chemical tool to probe RORα function.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 220 nM | [2] |
| IC50 (Cell-based assay) | 480 nM | [2] |
Key Signaling Pathways Modulated by SR3335
The inverse agonism of SR3335 on RORα leads to the modulation of several critical signaling pathways. The most well-characterized of these is the regulation of hepatic gluconeogenesis. However, the influence of SR3335 extends to inflammatory pathways and the intricate machinery of the circadian clock.
Regulation of Hepatic Gluconeogenesis
A primary and well-documented effect of SR3335 is the suppression of hepatic gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate sources.[1] This is a key process in maintaining blood glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes.
RORα directly regulates the expression of key gluconeogenic enzymes. By inhibiting RORα, SR3335 leads to the downregulation of:
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Glucose-6-phosphatase (G6Pase): Catalyzes the final step of gluconeogenesis.
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Phosphoenolpyruvate carboxykinase (PEPCK): A rate-limiting enzyme in the gluconeogenic pathway.
In vivo studies using diet-induced obese (DIO) mouse models have demonstrated that administration of SR3335 leads to a significant reduction in plasma glucose levels following a pyruvate tolerance test, confirming its ability to suppress gluconeogenesis in a physiological setting.[1]
Modulation of Th17 Cell Differentiation
RORα, along with RORγt, is a key transcription factor in the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a critical role in host defense against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases. SR3335 has been shown to suppress the development of Th17 cells.[3] By inhibiting RORα, SR3335 can attenuate the expression of pro-inflammatory cytokines, such as IL-17A, that are characteristic of the Th17 lineage. This suggests a potential therapeutic role for SR3335 in autoimmune and inflammatory disorders.
Influence on the Circadian Rhythm
The circadian clock is an internal timekeeping system that regulates a vast number of physiological processes in a 24-hour cycle. RORα is a core component of the molecular clock machinery, acting as a positive regulator of the transcription of Bmal1, a central clock gene.[4] The rhythmic expression of RORα contributes to the oscillatory expression of Bmal1, which in turn drives the circadian cycle. By acting as an inverse agonist of RORα, SR3335 can potentially modulate the expression of core clock genes and thereby influence circadian rhythms. While the direct effects of SR3335 on the circadian clock are still an area of active investigation, its interaction with a key clock component highlights its potential to impact a wide range of rhythmic physiological functions.
Experimental Protocols
The characterization of SR3335's mechanism of action has been elucidated through a series of key in vitro and in vivo experiments.
In Vitro Assays
1. Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of SR3335 to the RORα ligand-binding domain (LBD).
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Methodology: A competitive binding assay is performed using a radiolabeled ligand (e.g., [3H]25-hydroxycholesterol) that is known to bind to the RORα LBD. Increasing concentrations of unlabeled SR3335 are added to compete with the radioligand for binding to the purified RORα LBD. The amount of bound radioligand is measured, and the data are used to calculate the Ki value for SR3335 using the Cheng-Prusoff equation.
2. Cell-Based Chimeric Receptor Cotransfection Assay
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Objective: To determine the functional activity (IC50) of SR3335 as an inverse agonist in a cellular context.
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Methodology: HEK293 cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the RORα LBD, and a second reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). In the absence of an inverse agonist, the constitutively active RORα LBD drives luciferase expression. Cells are treated with increasing concentrations of SR3335, and the resulting decrease in luciferase activity is measured to determine the IC50 value.
3. G6Pase Promoter-Luciferase Reporter Assay
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Objective: To confirm the inhibitory effect of SR3335 on the transcriptional activity of full-length RORα on a target gene promoter.
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Methodology: HepG2 cells are co-transfected with a plasmid expressing full-length RORα and a luciferase reporter plasmid driven by the G6Pase promoter, which contains ROR response elements (ROREs). Cells are treated with SR3335 (e.g., 5 μM), and the resulting suppression of luciferase activity is measured.
In Vivo Studies
1. Pharmacokinetic Studies in Mice
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Objective: To determine the pharmacokinetic profile of SR3335.
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Methodology: C57BL/6 mice are administered a single intraperitoneal (i.p.) injection of SR3335 (e.g., 10 mg/kg). Blood samples are collected at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours). Plasma concentrations of SR3335 are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2. Pyruvate Tolerance Test in Diet-Induced Obese (DIO) Mice
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Objective: To assess the in vivo efficacy of SR3335 in suppressing hepatic gluconeogenesis.
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Methodology: DIO mice are treated with SR3335 (e.g., 15 mg/kg, twice daily, i.p.) or vehicle for a specified period (e.g., 6 days). Following a fasting period, a bolus of pyruvate (a gluconeogenic substrate) is administered via i.p. injection. Blood glucose levels are measured at baseline and at various time points after the pyruvate challenge (e.g., 15, 30, and 60 minutes). A significant reduction in the glucose excursion in the SR3335-treated group compared to the vehicle group indicates suppression of gluconeogenesis.
Quantitative Data Summary
| Experiment | Model | Treatment | Outcome | Result | Reference |
| G6Pase Promoter-Luciferase Assay | HepG2 cells | 5 μM SR3335 | Suppression of transcription | Significant suppression (p < 0.05) | [5] |
| mRNA Expression | HepG2 cells | 5 μM SR3335 | Suppression of G6Pase and PEPCK mRNA | Significant suppression (p < 0.05) | [5] |
| Pharmacokinetics | C57BL/6 mice | 10 mg/kg SR3335 (i.p.) | Plasma concentration | Peak of ~9 μM at 0.5h; >360 nM at 4h | [5] |
| Pyruvate Tolerance Test | Diet-Induced Obese (DIO) mice | 15 mg/kg SR3335 (b.i.d., i.p. for 6 days) | Plasma glucose levels after pyruvate challenge | Significantly lower at 15, 30, and 60 min (p < 0.05) | [1] |
| Th17 Cell Differentiation | Mouse naïve CD4+ T cells | SR3335 | IL-17A expression | Dose-dependent decrease | [3] |
Conclusion
SR3335 is a selective RORα inverse agonist that effectively suppresses the constitutive activity of this nuclear receptor. Its mechanism of action is centered on its ability to bind to the RORα LBD, leading to the recruitment of co-repressors and the subsequent downregulation of RORα target genes. This has profound effects on key physiological processes, most notably a significant reduction in hepatic gluconeogenesis through the repression of G6Pase and PEPCK. Furthermore, SR3335's influence on Th17 cell differentiation and its potential to modulate the circadian clock underscore the broad therapeutic potential of targeting RORα. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of SR3335 and other RORα modulators in various disease contexts.
References
- 1. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Bmal1 leads to changes in rhythmicity and impairs motivation towards natural stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
